molecular formula C24H16N2O6S2 B5251783 2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate CAS No. 5578-14-3

2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate

Cat. No.: B5251783
CAS No.: 5578-14-3
M. Wt: 492.5 g/mol
InChI Key: RYJVJZATRFEFEY-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl 3-nitrobenzoate with 4-oxo-3-phenyl-2-thioxo-1,3-thiazolidine-5-ylidene . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate
  • 2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is unique due to its specific substitution pattern and the presence of both nitro and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2/c1-31-20-12-15(13-21-22(27)25(24(33)34-21)17-7-3-2-4-8-17)10-11-19(20)32-23(28)16-6-5-9-18(14-16)26(29)30/h2-14H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJVJZATRFEFEY-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367273
Record name STK032379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-14-3
Record name STK032379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.